molecular formula C12H14Cl2N2O B4423969 1-Cyclopentyl-3-(2,4-dichlorophenyl)urea

1-Cyclopentyl-3-(2,4-dichlorophenyl)urea

Cat. No.: B4423969
M. Wt: 273.15 g/mol
InChI Key: NVZRNXMUDSPFSE-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2,4-dichlorophenyl)urea is a urea derivative characterized by a cyclopentyl group on one nitrogen atom and a 2,4-dichlorophenyl moiety on the other.

Properties

IUPAC Name

1-cyclopentyl-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c13-8-5-6-11(10(14)7-8)16-12(17)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZRNXMUDSPFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(2,4-dichlorophenyl)urea typically involves the reaction of cyclopentylamine with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Cyclopentyl-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-Cyclopentyl-3-(2,4-dichlorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-cyclopentyl-3-(2,4-dichlorophenyl)urea and related compounds:

Compound Name Left Substituent Right Substituent Molecular Weight (g/mol) Key Findings
1-Cyclopentyl-3-(2,4-dichlorophenyl)urea Cyclopentyl (aliphatic) 2,4-dichlorophenyl ~285.6 (calculated) High lipophilicity due to cyclopentyl group; dichloro enhances electron withdrawal
DFP00173 Unspecified 2,6-dichlorophenyl Not reported Most potent AQP3 inhibitor in its class; 2,6-dichloro enhances potency vs. 4-chloro
DFP00172 Unspecified 4-chlorophenyl Not reported Lower AQP3 inhibition than DFP00173; single chloro reduces efficacy
1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)urea 3-chlorophenyl (aromatic) 2,4-dichlorophenyl 313.58 Aromatic left substituent may reduce membrane permeability vs. cyclopentyl
SC-43 4-chloro-3-(trifluoromethyl)phenyl 3-(4-cyanophenoxy)phenyl Not reported Polar cyanophenoxy group increases solubility; trifluoromethyl boosts acidity

Urea Linker Variations

  • Methylurea vs. Urea Linkers: highlights methylurea derivatives (e.g., SEW00835) with comparable potency to urea-based compounds.

Research Implications and Limitations

While the evidence provides insights into substituent effects, direct biological data for 1-cyclopentyl-3-(2,4-dichlorophenyl)urea are lacking. Key areas for further study include:

  • AQP Inhibition Assays : Testing the compound against AQP3/7 isoforms to compare with DFP00173 and methylurea analogs.
  • Solubility and LogP Analysis : Quantifying the impact of the cyclopentyl group on pharmacokinetic properties.
  • Synthetic Optimization: Exploring hybrid structures combining cyclopentyl with polar groups (e.g., cyanophenoxy) to balance lipophilicity and solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Cyclopentyl-3-(2,4-dichlorophenyl)urea

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